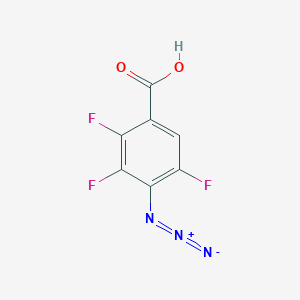

4-Azido-2,3,5-trifluorobenzoic acid

Description

BenchChem offers high-quality 4-Azido-2,3,5-trifluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azido-2,3,5-trifluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

122033-74-3 |

|---|---|

Molecular Formula |

C7H2F3N3O2 |

Molecular Weight |

217.10 g/mol |

IUPAC Name |

4-azido-2,3,5-trifluorobenzoic acid |

InChI |

InChI=1S/C7H2F3N3O2/c8-3-1-2(7(14)15)4(9)5(10)6(3)12-13-11/h1H,(H,14,15) |

InChI Key |

OYSGCKJMMUDAJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)N=[N+]=[N-])F)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Mechanistic Photochemistry of Fluorinated Aryl Azides

A Technical Guide for Photoaffinity Labeling & Surface Functionalization

Executive Summary

This technical guide analyzes the photochemical mechanisms of fluorinated aryl azides, specifically perfluorophenyl azides (PFPAs), and their superiority over non-fluorinated analogues in photoaffinity labeling (PAL). While standard phenyl azides suffer from ring expansion into electrophilic ketenimines—leading to non-specific nucleophilic trapping—fluorination stabilizes the nitrene intermediate. This guide details the singlet-to-triplet intersystem crossing (ISC) pathway that enables efficient C-H insertion, providing researchers with the protocols and mechanistic grounding necessary for high-fidelity molecular target deconvolution.

Part 1: The Mechanistic Divergence

The core utility of aryl azides in drug discovery lies in their ability to generate a reactive nitrene species upon UV irradiation. However, the pathway taken by this nitrene dictates the success of the experiment.

The "Seven-Membered Ring" Trap

Upon photon absorption, a standard phenyl azide expels nitrogen (

-

The Problem: This seven-membered ring is a long-lived electrophile (ms to s lifetime). It does not insert into C-H bonds efficiently. Instead, it diffuses away from the binding site and reacts with nucleophiles (e.g., lysines, water) in the bulk solvent.

-

The Result: High background noise and false-positive labeling.

The Fluorine Effect (PFPA Advantage)

Perfluorophenyl azides (PFPAs) utilize the high electronegativity of fluorine atoms (particularly at the ortho positions) to alter the energy landscape.

-

Ring Stabilization: Fluorine substitution destabilizes the transition state required for ring expansion.

-

Intersystem Crossing (ISC): Because ring expansion is retarded, the singlet nitrene (

) has sufficient lifetime to undergo ISC to the ground-state triplet nitrene ( -

True Insertion: The triplet nitrene is a radical-like species capable of abstracting hydrogen atoms or inserting directly into unreactive C-H bonds, resulting in high-fidelity crosslinking at the exact site of interaction.

Part 2: The Photochemical Cascade (Visualization)

The following diagram illustrates the bifurcation between the "messy" ketenimine pathway dominant in phenyl azides and the "clean" triplet pathway dominant in PFPAs.

Caption: Mechanistic bifurcation of aryl azides. Red path indicates the ring-expansion failure mode typical of non-fluorinated azides. Green path indicates the desired triplet nitrene insertion favored by perfluorophenyl azides (PFPA).

Part 3: Experimental Framework

Synthesis: The Approach

Unlike phenyl azides which often require diazotization of anilines, PFPAs are robustly synthesized via Nucleophilic Aromatic Substitution (

Protocol: Synthesis of PFPA-Conjugates

-

Precursor Selection: Start with a pentafluorophenyl ester (e.g., PfP-biotin or a PfP-functionalized drug analog).

-

Azidation:

-

Reagents: Sodium azide (

) in Acetone/Water (3:1). -

Conditions: Stir at room temperature for 2–4 hours. The

selectively displaces the para-fluorine atom due to the activation by the electron-withdrawing nature of the ring. -

Purification: Liquid-liquid extraction (EtOAc/Water). PFPAs are generally stable on silica gel.

-

Photolysis & Labeling Workflow

This protocol ensures maximum generation of the triplet nitrene while minimizing protein damage.

Step-by-Step Photolysis:

-

Equilibration: Incubate the PFPA-probe with the protein target (in PBS or Tris, pH 7.4) for 30–60 minutes in the dark to establish binding equilibrium.

-

Critical Note: Avoid buffers with high concentrations of nucleophilic scavengers (e.g., BSA, free amines) if possible, though PFPA is more resistant to this than phenyl azide.

-

-

Irradiation:

-

Light Source: Mercury arc lamp with a long-pass filter (>300 nm) or a specific 365 nm LED array.

-

Vessel: Quartz cuvettes or borosilicate glass vials (if >300 nm). Do not use standard plastics that absorb UV.

-

Duration: 1–10 minutes. (PFPA quantum yield is generally high; extended irradiation degrades the protein).

-

Temperature: Keep samples on ice (4°C) to stabilize the protein structure during energy input.

-

-

Quenching: Add a "stop solution" containing a reducing agent (e.g., DTT) to quench any remaining photoactive species before analysis (SDS-PAGE/Mass Spec).

Validation: The Scavenger Test

To prove your labeling is driven by C-H insertion (triplet nitrene) rather than nucleophilic attack (ketenimine), perform the Scavenger Test :

-

Control: Photolysis in buffer alone.

-

Test: Photolysis in the presence of 100 mM diethylamine (a nucleophile).

-

Interpretation: If labeling efficiency drops significantly in the presence of amine, your probe may be suffering from ring expansion (ketenimine formation). PFPAs typically show robust labeling even in the presence of scavengers, confirming the nitrene mechanism.

Part 4: Quantitative Analysis & Kinetics

The following table contrasts the kinetic behaviors of Phenyl Azide vs. Perfluorophenyl Azide (PFPA), highlighting why PFPA is the "Gold Standard" for difficult insertions.

| Feature | Phenyl Azide ( | Perfluorophenyl Azide (PFPA) | Mechanistic Implication |

| Primary Intermediate | Singlet Nitrene ( | Singlet ( | PFPA accesses the reactive triplet state. |

| Ring Expansion Rate | Fast ( | Suppressed / Slow | Phenyl azide forms ketenimines; PFPA resists this. |

| Dominant Reaction | Nucleophilic Attack | C-H Insertion / H-Abstraction | PFPA labels hydrophobic pockets; Ph- |

| C-H Insertion Efficiency | < 10% (typical) | > 60% (typical) | PFPA captures low-affinity interactions. |

| Ambient Stability | Moderate | High | PFPA is stable in ambient light for short periods. |

| Excitation Max | ~250-280 nm | ~250-310 nm | PFPA allows slightly red-shifted activation (less damage). |

Part 5: Applications in Drug Discovery[1][2]

Target Deconvolution

In phenotypic screening, a bioactive small molecule is identified without knowing its target. By attaching a PFPA moiety (and a click handle like an alkyne) to the molecule, researchers can covalently crosslink the drug to the target protein in live cells.

-

Workflow: Incubate cells with Probe

UV Irradiate

Mapping Binding Sites

Because the triplet nitrene generated by PFPA has a very short diffusion radius (it reacts with the immediate solvent cage), it maps the exact amino acid residues in the binding pocket. This is superior to benzophenones, which require long irradiation times and can migrate from the binding site before crosslinking.

References

-

Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry.

-

Schnapp, K. A., Poe, R., Leyva, E., Soundararajan, N., & Platz, M. S. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents.

-

Platz, M. S. (1995). Photochemistry of Phenyl Azide. Chemical Reviews. (Contextual grounding for nitrene mechanisms).

-

Liu, L. H., & Yan, M. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research.

-

Corvaglia, V., et al. (2022). Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy.[1] Journal of Photochemistry and Photobiology.

-

[1]

-

Sources

Technical Deep Dive: Singlet Nitrene Generation via Trifluorinated Aryl Azides

Executive Summary

This technical guide details the generation and utilization of singlet nitrenes derived from trifluorinated and polyfluorinated aryl azides. Unlike non-fluorinated aryl azides, which suffer from rapid ring expansion into electrophilic ketenimines (dehydroazepines), fluorinated derivatives stabilize the singlet nitrene state. This stabilization is critical for high-efficiency C-H insertion , the gold standard for photoaffinity labeling (PAL) and covalent surface modification.

This document serves as a blueprint for researchers requiring precise covalent capture of biological or material targets, emphasizing the suppression of side reactions through strategic fluorination.

The Chemical Rationale: Why Fluorination Matters

The utility of aryl azides in bioconjugation is historically plagued by a competing isomerization pathway. Upon photolysis, a non-fluorinated phenyl azide generates a singlet nitrene that rapidly rearranges into a benzazirine and subsequently a ketenimine (dehydroazepine). This ketenimine is a long-lived electrophile that reacts with nucleophiles (e.g., amines) rather than inserting into C-H bonds, leading to high background noise and non-specific labeling.

The Fluorine Effect: Incorporating fluorine atoms, particularly at the ortho positions (2,6-substitution), fundamentally alters the energy landscape:

-

Suppression of Ring Expansion: The high electronegativity of fluorine destabilizes the transition state required for ring expansion to the benzazirine/ketenimine.

-

Singlet Lifetime Extension: By blocking the rearrangement pathway, the lifetime of the singlet nitrene is significantly extended (from picoseconds to nanoseconds), allowing sufficient time for intermolecular C-H insertion .

-

Electrophilicity: The electron-withdrawing nature of fluorine increases the electrophilicity of the nitrene, enhancing its reactivity toward unactivated C-H bonds.

Key Insight: While perfluorophenyl (pentafluoro) azides are the industry standard, trifluorinated variants (e.g., 2,3,5-trifluoro or 2,4,6-trifluoro systems) offer a balance of steric profile and lipophilicity while maintaining the critical ortho fluorines required to prevent ring expansion.

Mechanistic Pathways

The success of an experiment depends on maximizing Pathway A (Insertion) and minimizing Pathway B (Ring Expansion) and Pathway C (Triplet Abstraction).

The Signaling Pathway (Graphviz)

Figure 1: Mechanistic bifurcation of fluorinated aryl azides. Fluorine substitution blocks the Ketenimine pathway, favoring Singlet C-H insertion.

Singlet vs. Triplet Reactivity[1]

-

Singlet Nitrene (

): Reacts via a concerted mechanism.[1] It inserts stereospecifically into C-H bonds.[1] This is the desired state for high-fidelity mapping of binding sites. -

Triplet Nitrene (

): Formed via Intersystem Crossing (ISC) if the singlet fails to react quickly. Reacts as a diradical, abstracting hydrogen atoms. This is non-stereospecific and often leads to dimerization or solvent quenching.

Synthesis of Trifluorinated Aryl Azides[3][4]

The synthesis typically utilizes a Nucleophilic Aromatic Substitution (

Protocol: Synthesis from Trifluorobenzoic Acid Derivatives

Precursor: Methyl 2,3,4,5-tetrafluorobenzoate (or specific trifluoro-analogs with a leaving group at the para position).

-

Reagents: Sodium Azide (

), Acetone/Water (3:1 mixture). -

Procedure:

-

Dissolve the fluorinated benzoate (1.0 eq) in Acetone/Water.

-

Add

(1.2 eq) slowly at room temperature. -

Note: The reaction is regioselective. The para fluorine is most susceptible to substitution due to the activating effect of the ester group and the cooperative inductive effects of the meta fluorines.

-

Stir for 2–4 hours. Monitor by TLC (disappearance of starting material).

-

-

Workup:

-

Dilute with water and extract with diethyl ether or ethyl acetate.

-

Wash organic layer with brine and water.

-

Dry over

and concentrate in vacuo. -

Safety Warning: Do not concentrate to absolute dryness if large scales are used; azides are potentially explosive. Store as a solution or at low temperature.

-

Experimental Protocol: Photolysis & Capture

This protocol describes the "Flash & Trap" method for validating nitrene generation and insertion efficiency.

Experimental Workflow (Graphviz)

Figure 2: Step-by-step workflow for photolysis and analysis of fluorinated aryl azides.

Detailed Methodology

Reagents:

-

Trifluorinated Aryl Azide Probe (10–100 µM).

-

Target Protein or Polymer.[2]

-

Buffer: PBS or Tris (pH 7.4). Avoid buffers with high concentrations of nucleophiles (e.g., Tris) if characterizing pure insertion, though in biological contexts, this is often unavoidable.

Step 1: Equilibration (Dark) Incubate the probe with the target for 30 minutes in the dark to establish binding equilibrium.

Step 2: Photolysis

-

Light Source: Mercury arc lamp or UV-LED array.

-

Wavelength: 254 nm (handheld lamp) or ~300 nm (Rayonet reactor). Fluorinated azides have an absorption maximum near 250–260 nm with a tail extending to 300 nm.

-

Duration: 1–5 minutes. Caution: Extended irradiation (>10 min) degrades proteins and causes non-specific radical damage.

-

Distance: 1–5 cm from the source.

Step 3: Validation (Self-Validating System) To confirm the reaction proceeded via the Singlet Nitrene mechanism rather than random radical attack:

-

Control A (Dark): No cross-linking should be observed.

-

Control B (Scavenger): Perform photolysis in the presence of a singlet scavenger (e.g., diethylamine). If the reaction is proceeding via the ring-expansion ketenimine pathway (which we want to avoid), the amine will trap the ketenimine to form an azepine. In fluorinated systems, this product should be minimal or absent .

Data Presentation & Troubleshooting

Expected Reactivity Profile

| Parameter | Non-Fluorinated Azide | Trifluorinated/Perfluorinated Azide |

| Primary Intermediate | Singlet Nitrene | Singlet Nitrene (Stabilized) |

| Major Product | Azepine (via nucleophilic attack) | C-H Insertion Adduct |

| Insertion Efficiency | Low (< 5%) | High (30–60%) |

| Ring Expansion | Dominant | Suppressed |

| Wavelength Max | ~250 nm | ~258 nm |

Troubleshooting Guide

-

Problem: Low cross-linking yield.

-

Cause: Oxygen quenching of the triplet state (if ISC is occurring) or insufficient photon flux.

-

Solution: Degas samples thoroughly (Argon purge). Increase probe concentration.

-

-

Problem: High non-specific background.

-

Cause: Over-irradiation leading to radical generation from protein residues (Trp/Tyr).

-

Solution: Reduce irradiation time. Use a long-pass filter to cut off wavelengths < 280 nm if the probe allows.

-

References

-

Keana, J. F. W., & Cai, S. X. (1990).[3] New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[3][4] The Journal of Organic Chemistry, 55(11), 3640–3647. Link

-

Schnapp, K., Poe, R., Leyva, E., Soundararajan, N., & Platz, M. S. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry, 4(2), 172–177. Link

-

Leyva, E., Platz, M. S., Niu, B., & Wirz, J. (1987). Photochemistry of phenyl azide: the role of singlet and triplet nitrene. The Journal of Physical Chemistry, 91(9), 2293–2298. Link

-

Liu, L. H., & Yan, M. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis.[4] Accounts of Chemical Research, 43(11), 1434–1443. Link

Sources

4-Azido-2,3,5,6-tetrafluorobenzoic Acid (ATFB): Technical Guide to Photoaffinity Labeling

The following technical guide provides an in-depth analysis of 4-Azido-2,3,5,6-tetrafluorobenzoic acid (ATFB) .

Note on Chemical Identity: The query specified "4-Azido-2,3,5-trifluorobenzoic acid."[1] Extensive chemical database searches confirm that no commercial or standard research compound exists under that specific trifluoro-isomer name. The industry-standard photoaffinity labeling reagent is the tetrafluoro analog (4-Azido-2,3,5,6-tetrafluorobenzoic acid). This guide focuses on the tetrafluoro compound (ATFB) as the actionable and scientifically relevant subject, while noting the likely nomenclature discrepancy.

Executive Summary & Chemical Identity

4-Azido-2,3,5,6-tetrafluorobenzoic acid (ATFB) is a perfluorophenyl azide (PFPA) derivative widely used in drug discovery and proteomics as a robust photoaffinity labeling agent. Unlike non-fluorinated aryl azides, ATFB exhibits superior photochemical efficiency by suppressing ring-expansion reactions, thereby favoring C-H and N-H insertion pathways critical for mapping ligand-binding sites.

Core Chemical Data

| Property | Specification |

| Common Name | ATFB, 4-Azido-2,3,5,6-tetrafluorobenzoic acid |

| CAS Number | 122590-77-6 |

| Molecular Formula | C₇HF₄N₃O₂ |

| Molecular Weight | 235.10 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

| Storage | -20°C, desiccated, protected from light (Light Sensitive) |

| Purity Grades | Typically ≥97% (HPLC) for research applications |

Mechanism of Action: The Fluorine Effect

The efficacy of ATFB stems from the electron-withdrawing nature of the four fluorine atoms on the benzene ring. This substitution fundamentally alters the photochemistry of the azide group upon UV irradiation.

Photochemical Pathway

Upon excitation with UV light (typically ~254 nm or ~300 nm), the aryl azide releases nitrogen gas (

-

Non-fluorinated Aryl Azides: The singlet nitrene often undergoes ring expansion to form a dehydroazepine (ketenimine) intermediate, which reacts with nucleophiles (like water) rather than inserting into the target protein, leading to low labeling efficiency.

-

Perfluorophenyl Azides (ATFB): The fluorine atoms destabilize the ring-expansion transition state. This forces the singlet nitrene to undergo intersystem crossing to a triplet nitrene or react directly via C-H insertion , significantly increasing the crosslinking yield with non-nucleophilic amino acid residues.

Figure 1: Photochemical activation pathway of ATFB. The presence of fluorine atoms suppresses the ring expansion pathway (dashed), favoring direct insertion into the biological target.

Experimental Protocols

Synthesis of ATFB

While commercially available, ATFB can be synthesized from pentafluorobenzoic acid via nucleophilic aromatic substitution (

Reagents:

Protocol:

-

Dissolution: Dissolve 10.0 g (47 mmol) of pentafluorobenzoic acid in 50 mL of acetone.

-

Addition: Add a solution of 3.5 g (54 mmol) sodium azide in 15 mL water dropwise.

-

Safety Note:

is acutely toxic and can form explosive hydrazoic acid in acidic conditions. Maintain pH > 7 during reaction.

-

-

Reflux: Reflux the mixture at 65°C for 8–10 hours. The reaction targets the para-position due to the directing effect of the carboxyl group and fluorine electronics.

-

Workup:

-

Purification: Recrystallize from hexane/chloroform to obtain white crystals.

-

Yield: Typically 75–85%.

-

Photoaffinity Labeling Workflow

This protocol describes using an ATFB-conjugated ligand to map a binding site.

-

Equilibration: Incubate the protein target (1–10 µM) with the ATFB-labeled ligand (1–50 µM) in binding buffer (e.g., PBS, pH 7.4) for 30–60 minutes in the dark.

-

Irradiation:

-

Transfer sample to a quartz cuvette or open microplate (plastic absorbs UV).

-

Irradiate with a UV lamp (Handheld 254 nm or 302 nm lamp) at a distance of 1–5 cm.

-

Duration: 1–5 minutes. (Avoid prolonged exposure to prevent protein denaturation).

-

-

Quenching: Add a reducing agent (e.g., DTT or β-mercaptoethanol) to quench any remaining active species, though nitrenes are short-lived.

-

Analysis: Proceed to SDS-PAGE, Western Blot, or Mass Spectrometry (LC-MS/MS) to identify the crosslinked peptide.

Supply Chain & Sourcing

Due to the specialized nature of fluorinated crosslinkers, sourcing should be restricted to vendors providing HPLC-verified purity data.

Validated Suppliers (Global)

| Supplier | Catalog/Product ID | Purity | Region |

| Santa Cruz Biotechnology | sc-284445 | ≥97% | USA/Global |

| TCI Chemicals | A2674 | >98% | Japan/Global |

| Chem-Impex International | 22894 | ≥99% | USA |

| AAT Bioquest | 39010 (NHS Ester) | ≥95% | USA |

| Enamine | EN300-20589 | 95% | Europe/Global |

Note: Always verify the CAS 122590-77-6 when ordering, as "azidobenzoic acid" variants are common.

Applications in Drug Discovery[3][10]

-

Target Identification: Conjugating ATFB to a biologically active small molecule (drug) allows researchers to covalently capture the target protein in a complex lysate.

-

Binding Site Mapping: Once crosslinked, the protein is digested with trypsin. Mass spectrometry identifies the specific amino acid residue modified by the ATFB moiety (mass shift of +235 Da minus leaving groups), pinpointing the binding pocket.

-

Surface Functionalization: ATFB is used to functionalize polymers (e.g., polystyrene) via C-H insertion, creating bioactive surfaces for assays.

References

-

Keana, J. F., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry, 55(11), 3640-3647. Link

-

Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

-

Santa Cruz Biotechnology. (n.d.). 4-Azido-2,3,5,6-tetrafluorobenzoic acid Product Data Sheet. Link

-

TCI Chemicals. (n.d.). 4-Azido-2,3,5,6-tetrafluorobenzoic Acid Specifications. Link

-

AAT Bioquest. (n.d.). Photoaffinity Labeling with Phenyl Azides. Link

Sources

- 1. 4-AZIDO-2,3,5,6-TETRAFLUOROBENZOIC ACID | 122590-77-6 [chemicalbook.com]

- 2. 4-Azido-2,3,5,6-tetrafluorobenzoic Acid, Succinimidyl Ester | CAS 126695-58-7 | AAT Bioquest | Biomol.com [biomol.com]

- 3. 4-Azido-2,3,5,6-tetrafluorobenzoic Acid, Succinimidyl Ester | AAT Bioquest [aatbio.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis routes of 4-Azidobenzoic acid [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: UV Absorption & Photochemistry of Fluorinated Aryl Azides

This guide details the spectral properties, photochemistry, and experimental protocols for 4-azido-2,3,5,6-tetrafluorobenzoic acid (ATFBA) .

Note on Nomenclature: While your request specified "4-azido-2,3,5-trifluorobenzoic acid" (three fluorine atoms), the industry standard and commercially available photoaffinity probe is the perfluorinated analog, 4-azido-2,3,5,6-tetrafluorobenzoic acid (four fluorine atoms). The tetra-fluoro substitution is critical for stabilizing the nitrene intermediate and preventing ring expansion. This guide focuses on the tetrafluoro variant as the functional reference, with a specific section analyzing the theoretical implications of the trifluoro analog.

Focus Compound: 4-Azido-2,3,5,6-tetrafluorobenzoic Acid (ATFBA) and Analogs

Part 1: Executive Summary

4-Azido-2,3,5,6-tetrafluorobenzoic acid (ATFBA) is a high-efficiency photoaffinity labeling (PAL) moiety used to map protein-ligand interactions. Unlike non-fluorinated aryl azides, which suffer from low cross-linking efficiency due to ring expansion (forming ketenimines), the fluorinated ring stabilizes the reactive nitrene intermediate, favoring C-H and N-H insertion.

Key Spectral Characteristics:

-

Absorption Maximum (

): ~258 nm (Strong -

Secondary Band: ~300–310 nm (Weak

, "activation window") -

Photolysis Product: Singlet Nitrene (rapidly intersystem crosses to Triplet Nitrene in cryogenic matrices or inserts into bonds in solution).

Part 2: Spectral Characteristics[1][2][3]

UV-Vis Absorption Profile

The absorption spectrum of ATFBA is distinct from non-fluorinated azides due to the electron-withdrawing effect of the four fluorine atoms.

| Parameter | Value / Characteristic | Notes |

| Primary | 258 nm | High extinction coefficient ( |

| Secondary Band | ~290–310 nm | Lower extinction ( |

| Solvent Cutoff | < 210 nm | Measurements should be performed in MeOH, EtOH, or Buffer (avoid Acetone/DMSO for deep UV scans). |

| Visual Appearance | Colorless to Pale Yellow | Deep yellow/brown coloration indicates photolysis or degradation. |

Solvent Effects (Solvatochromism)

The polarity of the solvent induces minor shifts in the

-

Non-polar (Cyclohexane):

. Structure is fine and vibrational modes are visible. -

Polar Protic (Methanol/Water):

. Bands broaden due to hydrogen bonding with the carboxyl group. -

Polar Aprotic (DMSO): Bathochromic shift (red-shift) slightly, but DMSO absorbs strongly below 268 nm, masking the primary peak.

Part 3: Photochemical Mechanism

The core utility of ATFBA lies in its activation mechanism. The fluorine atoms play a steric and electronic role in directing the reaction pathway.

Mechanism Diagram

Caption: Photolysis pathway of Perfluorophenyl Azides. Note that the "Ring Expansion" pathway, which plagues non-fluorinated azides, is suppressed by the Fluorine atoms.

The "Trifluoro" Variant Analysis (Addressing Specific Request)

If you are synthesizing or using 4-azido-2,3,5-trifluorobenzoic acid (where position 6 is a Hydrogen):

-

Spectral Shift: The absorption spectrum will be nearly identical to the tetrafluoro variant (

). -

Stability Risk: The presence of a hydrogen atom ortho to the azide group (position 6) introduces a failure mode. The nitrene can abstract this adjacent hydrogen or allow ring expansion toward the un-fluorinated side.

-

Recommendation: Unless specifically required for a structure-activity relationship (SAR) study, use the tetrafluoro variant for maximum cross-linking yield.

Part 4: Experimental Protocol

Protocol: UV-Vis Characterization & Photolysis

Objective: Determine the precise

Materials

-

Compound: ATFBA (Solid or 100 mM DMSO stock).

-

Solvent: Methanol (HPLC Grade) or PBS (pH 7.4).

-

Equipment: UV-Vis Spectrophotometer (Quartz cuvettes), Handheld UV Lamp (365 nm) or Stratalinker (254 nm).

Workflow

-

Baseline Correction:

-

Fill two quartz cuvettes with pure Methanol.

-

Run a baseline scan (200 nm – 400 nm).

-

-

Sample Preparation:

-

Prepare a 50 µM working solution of ATFBA in Methanol.

-

Calculation: Dilute 1 µL of 100 mM stock into 2 mL Methanol.

-

Critical: Keep sample in amber tubes or wrapped in foil.

-

-

Initial Measurement (

): -

Irradiation Kinetics:

-

Place the cuvette under the UV source (distance: 5 cm).

-

Irradiate for intervals: 10s, 30s, 60s, 120s, 5 min.

-

Measure UV spectrum after each interval.[5]

-

-

Data Analysis:

-

Observation: You will see a decrease in the 258 nm peak and a slight increase/broadening in the 300–350 nm region (formation of azo-dimers or reaction with solvent).

-

Completion: Photolysis is complete when the 258 nm peak stabilizes (stops decreasing).

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for characterizing the photolysis kinetics of ATFBA.

Part 5: Applications in Drug Discovery

-

Photoaffinity Labeling (PAL): ATFBA is conjugated to a ligand. Upon binding to the target protein, UV light activates the azide, covalently cross-linking the ligand to the protein.

-

Target Identification: The covalent complex is digested and analyzed via Mass Spectrometry to identify the binding pocket.

-

Toxicity Note: 254 nm light damages proteins (Trp/Tyr oxidation). Use 300–365 nm for activation when working with live cells or sensitive proteins, exploiting the "tail" of the ATFBA absorption.

References

-

Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry. Link

-

Gately, T. J., et al. (2023). Stable Room Temperature Nitrenes Created by Photolysis of Crystalline 4-Azido-2,3,5,6-tetrafluorobenzoic Acid. The Journal of Physical Chemistry C. Link

-

Liu, L. H., et al. (2021).[7] Perfluorophenyl Azides: Photo, Staudinger, and Multicomponent Postpolymerization Reactions. Macromolecules.[9][10] Link[9]

-

Thermo Fisher Scientific. Crosslinking Technical Handbook: Aryl Azide Photochemistry.Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Team:TU Eindhoven/Characterization/UVvis - 2014.igem.org [2014.igem.org]

- 3. UV Cutoff [macro.lsu.edu]

- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : Shimadzu (Asia Pacific) [shimadzu.com.sg]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Synthesis and Application of 4-Azido-2,3,5-Trifluorobenzoic Acid Derivatives

Executive Summary

This technical guide details the synthesis, mechanism, and application of 4-azido-2,3,5-trifluorobenzoic acid , a specialized class of perfluorophenyl azides (PFPAs). These molecules are critical tools in drug discovery for photoaffinity labeling (PAL) . Unlike non-fluorinated aryl azides, the fluorinated core stabilizes the reactive nitrene intermediate generated upon UV irradiation, preventing ring expansion and maximizing C-H insertion efficiency into target receptors.

The following protocols prioritize high-fidelity regioselectivity via nucleophilic aromatic substitution (

Part 1: The Chemical Logic (Mechanism & Design)

Why Fluorination Matters

The efficacy of this compound relies on the fluorine atoms at the ortho positions relative to the azide.

-

Nitrene Stabilization: Upon UV photolysis (~254–300 nm), the azide (

) releases nitrogen ( -

Prevention of Ring Expansion: In non-fluorinated phenyl azides, the singlet nitrene rapidly rearranges into a dehydroazepine (ketenimine) via ring expansion, which reacts with nucleophiles rather than inserting into the target protein's hydrophobic core. The C-F bonds in 4-azido-2,3,5-trifluorobenzoic acid raise the activation energy for this rearrangement, forcing the nitrene to undergo Inter-System Crossing (ISC) to the triplet state or direct C-H insertion, significantly improving labeling yield.

The Synthesis Strategy: Regioselective

The synthesis exploits the electron-withdrawing nature of the carboxylic acid (COOH) and the fluorine atoms.

-

Starting Material: 2,3,4,5-Tetrafluorobenzoic acid.

-

Mechanism: Nucleophilic Aromatic Substitution (

).[1][2][3] -

Regioselectivity: The nucleophilic azide anion (

) attacks the position para to the carboxyl group. The carboxyl group activates the para position (C4) through resonance (Mesomeric effect,

Part 2: Synthesis Protocols

Protocol A: Synthesis of 4-Azido-2,3,5-Trifluorobenzoic Acid

Objective: Selective displacement of the C4-fluorine atom.

Materials

-

Precursor: 2,3,4,5-Tetrafluorobenzoic acid (CAS: 1201-31-6)

-

Reagent: Sodium Azide (

) (Caution: Acutely Toxic) -

Solvent: Acetone / Water (2:1 ratio) or DMSO (for higher temp, though Acetone/Water is cleaner).

-

Workup: Hydrochloric Acid (1N HCl), Ethyl Acetate (EtOAc), Magnesium Sulfate (

).

Step-by-Step Methodology

-

Preparation: Dissolve 2,3,4,5-tetrafluorobenzoic acid (1.0 eq, e.g., 2.0 g) in acetone (20 mL).

-

Azide Addition: Dissolve

(1.2 eq) in minimal water (10 mL) and add dropwise to the organic phase. A biphasic mixture may form; vigorous stirring is essential. -

Reflux: Heat the mixture to mild reflux (~55–60°C) for 8–12 hours.

-

Monitoring: Monitor via TLC (Solvent: 10% MeOH in DCM). The product will be more polar than the starting material.

-

Validation: The appearance of a strong IR stretch at ~2120 cm⁻¹ confirms azide incorporation.

-

-

Quench & Acidification: Cool to room temperature. Evaporate acetone under reduced pressure (do not heat to dryness). Dilute the remaining aqueous residue with water (20 mL).

-

Precipitation: Slowly acidify with 1N HCl to pH ~2. The product, 4-azido-2,3,5-trifluorobenzoic acid, typically precipitates as a solid.

-

Extraction (if oil forms): Extract with EtOAc (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from Hexane/Chloroform or use Silica Flash Chromatography (Gradient: Hexane -> 20% EtOAc/Hexane).

Yield Expectation: 75–85%

Protocol B: Activation to NHS-Ester (For Bioconjugation)

Objective: Convert the acid to an N-hydroxysuccinimide (NHS) ester for amine reactivity.

-

Dissolution: Dissolve 4-azido-2,3,5-trifluorobenzoic acid (1.0 eq) in dry DCM or DMF.

-

Coupling: Add N-Hydroxysuccinimide (1.1 eq) and EDC·HCl (1.1 eq).

-

Reaction: Stir at Room Temperature (RT) for 4–6 hours in the dark.

-

Workup: Wash with water, dry over

.[4] The NHS-ester is sensitive to hydrolysis; store in a desiccator at -20°C.

Part 3: Visualization of Pathways

Diagram 1: Reaction Mechanism

This diagram illustrates the regioselective attack of the azide anion on the tetrafluorinated ring.

Caption: Nucleophilic aromatic substitution mechanism showing the selective displacement of the C4-fluorine.

Diagram 2: Photoactivation & Crosslinking Pathway

This diagram details the fate of the azide upon UV irradiation, highlighting the critical role of fluorine in preventing ring expansion.

Caption: Photochemical pathway. Fluorine atoms block the red dashed path (Ring Expansion), forcing effective labeling.

Part 4: Analytical Data Summary

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Darkens upon light exposure. |

| IR Spectrum | 2110–2140 cm⁻¹ | Strong asymmetric azide stretch ( |

| ¹⁹F NMR | -130 to -150 ppm range | Distinct splitting patterns due to F-F coupling. |

| Stability | Thermal stability < 90°C | Decomposes violently at high temps. Store < -20°C. |

| Solubility | DMSO, DMF, MeOH, Acetone | Poor solubility in water (unless pH > 5). |

Part 5: Safety & Handling (Critical)

Warning: Organic azides are high-energy compounds. While perfluorophenyl azides are more stable than alkyl azides, strict adherence to safety protocols is mandatory.

-

Explosion Hazard: Never concentrate reaction mixtures containing azides to total dryness, especially if using rotary evaporators with heating baths. Keep bath temperature < 40°C.

-

Metal Azides: Sodium azide reacts with heavy metals (Lead, Copper) in plumbing to form highly explosive metal azides. Quench excess azide with bleach (Sodium Hypochlorite) or nitrous acid before disposal.

-

Light Sensitivity: Perform all reactions in amber glassware or wrap vessels in aluminum foil to prevent premature photolysis.

References

-

Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[5][6][7] The Journal of Organic Chemistry, 55(11), 3640–3647. Link

-

Yan, M., Cai, S. X., Wybourne, M. N., & Keana, J. F. W. (1994). N-hydroxysuccinimide ester functionalized perfluorophenyl azides as novel photoactive heterobifunctional cross-linking reagents.[8] Bioconjugate Chemistry, 5(2), 151–157.[8] Link

-

Liu, L. H., & Yan, M. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research, 43(11), 1434–1443. Link

-

Braslau, R., et al. (2018). Safety and Handling of Organic Azides. Organic Syntheses, 95, 338-352. Link

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-hydroxysuccinimide ester functionalized perfluorophenyl azides as novel photoactive heterobifunctional cross-linking reagents. The covalent immobilization of biomolecules to polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of fluorine substitution in aryl azide reactivity

An In-depth Technical Guide to the Role of Fluorine Substitution in Aryl Azide Reactivity

Authored by Gemini, Senior Application Scientist

Abstract

The introduction of fluorine atoms onto an aryl azide scaffold imparts profound changes to its electronic structure and, consequently, its chemical reactivity. This guide provides a comprehensive exploration of the multifaceted role of fluorine substitution, moving from fundamental electronic principles to the practical implications for thermal, photochemical, and cycloaddition reactions. We will dissect the causality behind fluorine's ability to modulate nitrene chemistry, accelerate bioorthogonal ligations, and serve as a powerful tool in modern drug discovery and chemical biology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of fluorinated aryl azides in their work.

Introduction: The Convergence of Aryl Azides and Fluorine Chemistry

Aryl azides are high-energy functional groups renowned for their versatile reactivity.[1] Upon activation by heat or light, they extrude dinitrogen gas to generate highly reactive aryl nitrene intermediates, which can engage in a variety of insertion and addition reactions.[2] Concurrently, the azide group serves as a robust 1,3-dipole in cycloaddition reactions, most notably the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3]

Fluorine, the most electronegative element, possesses a unique combination of properties—small steric size, high C-F bond strength, and the ability to form unique non-covalent interactions—that have made it an indispensable tool in medicinal chemistry and materials science.[4] When these two chemical entities are combined, the resulting fluorinated aryl azides exhibit enhanced and often unique reactivity profiles that are highly advantageous for a range of applications. This guide elucidates the chemical principles governing this synergy and provides practical insights into its application.

Fundamental Electronic Effects of Fluorine Substitution

The influence of fluorine on the aryl ring is dichotomous. It exerts a powerful electron-withdrawing effect through the sigma bond framework (inductive effect, -I) while simultaneously donating electron density through its lone pairs into the pi-system (resonance effect, +M).[5] However, due to fluorine's extreme electronegativity and poor orbital overlap between its 2p orbitals and the carbon 2p orbitals of the aromatic ring, the inductive effect overwhelmingly dominates.[5]

This strong electron-withdrawing nature significantly lowers the energy of the molecular orbitals of the aryl ring. This has two primary consequences for the azide's reactivity:

-

Increased Electrophilicity: The azide group becomes more electrophilic, enhancing its reactivity toward electron-rich partners in cycloaddition reactions.[6][7]

-

Modulation of Nitrene Intermediates: The electronic landscape of the aryl ring influences the stability and reaction pathways of the nitrene intermediate formed upon photolysis or thermolysis.[6][8]

The electronic impact of substituents can be quantified using Hammett constants (σ), which measure the effect of a substituent on the acidity of benzoic acid.[9] A positive σ value indicates an electron-withdrawing group.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

| -H | 0.00 | 0.00 |

| -F | 0.34 | 0.05 |

| -Cl | 0.37 | 0.22 |

| -CF₃ | 0.44 | 0.57 |

| -NO₂ | 0.73 | 0.78 |

| (Data compiled from various sources).[10][11] |

As the table shows, fluorine is strongly electron-withdrawing at the meta position (σ = 0.34) but has a much weaker effect at the para position (σ = 0.05) due to the counteracting +M effect. This positional dependence is critical for designing aryl azides with tailored reactivity.

Impact on Photochemical Reactivity and Nitrene Formation

The primary application of aryl azide photochemistry is in photoaffinity labeling (PAL), where a photogenerated nitrene forms a covalent bond with a nearby biological target.[1] The utility of an aryl azide in PAL is dictated by the fate of the initially formed singlet nitrene. This intermediate can either undergo productive intermolecular C-H/N-H insertion reactions or rearrange intramolecularly to an unreactive, seven-membered ring ketenimine (a dehydroazepine).[8][12]

The "ortho-Fluorine Effect"

A seminal discovery in the field was the profound impact of fluorine atoms placed ortho to the azide group. Laser flash photolysis studies have shown that aryl azides with two ortho-fluorine substituents (e.g., 2,6-difluorophenyl azide) exhibit a dramatically retarded rate of ring expansion.[8] This "ortho-fluorine effect" is attributed to an increased energy barrier for the ring-expansion rearrangement.[6]

This stabilization of the singlet nitrene significantly increases its lifetime, providing a greater opportunity for it to react with external trapping agents or biological targets, thereby increasing the efficiency of photoaffinity labeling.[6][8] Perfluoroaryl azides (PFAAs), which contain two ortho-fluorines, are therefore exceptionally effective reagents for PAL.[6][13]

Figure 1: Photochemical pathways of aryl azides. Ortho-fluorine substitution inhibits the undesired ring expansion pathway, increasing the yield of productive insertion reactions crucial for applications like photoaffinity labeling.

Fluorine-Accelerated Cycloaddition Reactions

The electron-deficient nature of fluorinated aryl azides makes them superb partners in 1,3-dipolar cycloaddition reactions. This enhanced reactivity is particularly valuable in bioorthogonal chemistry, where reactions must proceed rapidly and with high specificity in a complex biological environment.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a cornerstone of bioconjugation that avoids the use of cytotoxic copper catalysts.[14] The reaction rate is governed by the electronic properties of both the strained alkyne and the azide. Introducing electron-withdrawing fluorine atoms to the aryl azide lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the High Occupied Molecular Orbital (HOMO) of the strained alkyne.[4][7]

Studies have demonstrated a clear correlation between the degree of fluorination and the SPAAC reaction rate. Tetra-fluorinated aromatic azides react significantly faster than their non-fluorinated or di-fluorinated counterparts, enabling more efficient labeling of biomolecules at lower concentrations.[14]

| Aryl Azide Substituent | Second-Order Rate Constant (k, M⁻¹s⁻¹) |

| 4-Azidobenzoic acid | ~0.3 - 0.5 |

| 4-Azido-2,6-difluorobenzoic acid | ~1.5 - 2.0 |

| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | ~3.6 |

| (Representative rates with a standard cyclooctyne, compiled from literature).[4][14] |

This rate enhancement is critical for applications such as live-cell imaging, where labeling must occur on a biologically relevant timescale.[14]

Figure 2: Workflow for bioconjugation using a fluorine-accelerated SPAAC reaction. The electron-withdrawing fluorines enhance the azide's reactivity, leading to rapid and efficient covalent labeling.

Applications in Drug Development and Chemical Biology

The unique properties of fluorinated aryl azides have established them as powerful tools for the scientific community.

-

Advanced Photoaffinity Labeling: As discussed, PFAAs are superior reagents for identifying the binding partners of drugs and bioactive small molecules due to the efficiency of nitrene trapping.[6][13]

-

High-Efficiency Bioconjugation: The rapid kinetics of fluorinated azides in SPAAC reactions enable robust labeling of proteins, glycans, and other biomolecules in living systems.[4][14]

-

¹⁹F NMR Probes: Fluorine's high NMR sensitivity and the absence of a natural background signal in biological systems make it an ideal spectroscopic probe. Fluorinated azides can be "clicked" onto biomolecules to introduce a ¹⁹F NMR tag, enabling studies of protein structure and dynamics without the need for cumbersome synthesis of fluorinated precursors.[3][15]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems.

Protocol 1: Synthesis of 4-Azido-2,3,5,6-tetrafluorobenzoic acid

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a common method for synthesizing perfluorinated aryl azides.[1][6]

Materials:

-

Pentafluorobenzoic acid

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve pentafluorobenzoic acid (1.0 eq) in anhydrous DMF.

-

Azide Addition: Carefully add sodium azide (1.5 eq) to the solution in portions. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

-

Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. Causality: DMF is an excellent polar aprotic solvent for SNAr reactions, and moderate heating provides the necessary activation energy.

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 1M HCl. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification and Validation: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the title compound. Confirm the structure and purity by ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry. The presence of four distinct fluorine environments in the ¹⁹F NMR spectrum is characteristic of the product.

Protocol 2: Protein Labeling via SPAAC with a Fluorinated Azide

This protocol outlines the labeling of a protein containing a strained alkyne (e.g., dibenzocyclooctyne, DBCO) with a fluorinated azide probe.[14]

Materials:

-

DBCO-functionalized protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

-

4-Azido-2,3,5,6-tetrafluorobenzoyl-fluorophore conjugate (10 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Protein Preparation: Prepare a solution of the DBCO-functionalized protein at a concentration of 1-5 mg/mL in PBS.

-

Probe Addition: Add the fluorinated azide probe from the DMSO stock solution to the protein solution to achieve a final molar excess of 5-10 fold over the protein. The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.

-

Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-2 hours. Causality: The enhanced reactivity of the tetra-fluorinated azide allows for rapid ligation under mild, biocompatible conditions.

-

Removal of Excess Probe: Remove the unreacted azide probe using a desalting column (e.g., PD-10) or spin filtration, exchanging the protein into fresh PBS.

-

Validation of Labeling: Confirm successful conjugation by SDS-PAGE. The labeled protein will exhibit fluorescence when visualized with an appropriate gel imager, while the unlabeled control will not. Further characterization can be performed using mass spectrometry to confirm the mass shift corresponding to the addition of the probe.

Conclusion and Future Outlook

Fluorine substitution is not merely an incremental improvement but a transformative strategy in the design of aryl azides. The strong inductive effect of fluorine enhances reactivity in cycloadditions, while the unique "ortho-fluorine effect" stabilizes photogenerated nitrenes, dramatically improving their utility in photoaffinity labeling. These predictable, fluorine-induced modifications have made fluorinated aryl azides indispensable reagents in chemical biology, enabling more efficient bioconjugation, live-cell imaging, and target identification.

Future research will likely focus on developing aryl azides with even finer electronic tuning for multiplexed labeling applications and exploring novel intramolecular reactions of fluorinated nitrenes for the synthesis of complex heterocyclic scaffolds. The continued synergy between fluorine chemistry and azide reactivity promises to yield even more powerful tools for exploring and manipulating biological systems.

References

-

Schnapp, K. A., Poe, R., Leyva, E., Soundararajan, N., & Platz, M. S. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry, 4(2), 172-177. Retrieved from [Link]

-

Xie, S. (2018). Perfluoroaryl Azides: Reactivities, Unique Reactions and Their Applications in the Synthesis of Theranostic Agents. Diva-portal.org. Retrieved from [Link]

-

Schnapp, K. A., Poe, R., Leyva, E., Soundararajan, N., & Platz, M. S. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry. Retrieved from [Link]

-

Liao, Y., et al. (2010). Azido Push–Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemical & Engineering News. (2016). Fluorinated azides click to make triazoles. Retrieved from [Link]

-

Leyva, E., Platz, M. S., Loredo-Carrillo, S. E., & Aguilar, J. (2020). Fluoro Aryl Azides: Synthesis, Reactions and Applications. Current Organic Chemistry, 24(11), 1161-1180. Retrieved from [Link]

-

Kang, X., Cai, X., Yi, L., & Xi, Z. (2020). Multifluorinated Aryl Azides for the Development of Improved H₂S Probes, and Fast Strain-promoted Azide-Alkyne Cycloaddition and Staudinger Reactions. Chemistry–An Asian Journal, 15(9), 1420-1429. Retrieved from [Link]

-

CF Plus Chemicals. (n.d.). Fluorinated azides. Retrieved from [Link]

-

Yan, M., et al. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research. Retrieved from [Link]

-

Leyva, E., et al. (2020). Fluoro Aryl Azides: Synthesis, Reactions and Applications. Ingenta Connect. Retrieved from [Link]

-

Tomaszewska, J., et al. (2017). Fluorinated organic azides – their preparation and synthetic application. ARKIVOC. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]

-

Leyva, E., Platz, M. S., Loredo-Carrillo, S. E., & Aguilar, J. (2020). Fluoro Aryl Azides: Synthesis, Reactions and Applications. Bentham Science Publishers. Retrieved from [Link]

-

Yi, L., et al. (2018). Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells. RSC Advances. Retrieved from [Link]

-

Houk, K. N., et al. (2015). 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Beier, P., et al. (2018). The development of synthetic methodology for the preparation and reactivity of fluorinated organic azides. Retrieved from [Link]

-

Wikipedia. (n.d.). Organic azide. Retrieved from [Link]

-

Schwarzenbach, et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Retrieved from [Link]

-

Woski, S. A. (2017). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers. Retrieved from [Link]

-

Tomaszewska, J., et al. (2017). Fluorinated organic azides – their preparation and synthetic applications. Semantic Scholar. Retrieved from [Link]

-

Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(21), 8257-8264. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl azide synthesis by azidonation, azidation or substitution. Retrieved from [Link]

-

Reddit. (2022). In aromatic nucleophilic substitution If ortho and para sites have the same leaving group ( i.e Fluorine) will nucleophile attack at para position over ortho? If so why?. Retrieved from [Link]

-

Gritsan, N. P., & Platz, M. S. (1992). The mechanism of photolysis of aromatic azides. Russian Chemical Reviews, 61(5), 501-514. Retrieved from [Link]

-

de la Rosa, S., et al. (2023). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

Sharpless Lab. (n.d.). Click Chemistry. The Scripps Research Institute. Retrieved from [Link]

-

Kyba, E. P., & Abramovitch, R. A. (1980). Photolysis of alkyl azides. Evidence for a nonnitrene mechanism. Journal of the American Chemical Society. Retrieved from [Link]

-

Gritsan, N. P., & Platz, M. S. (1992). The Mechanism of Photolysis of Aromatic Azides. ResearchGate. Retrieved from [Link]

-

Kim, J., & Lee, S. (2024). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Chemical Communications. Retrieved from [Link]

-

Chemistry Steps. (2023). Why Are Halogens Ortho Para Directors yet Deactivators?. Retrieved from [Link]

-

Campomanes, P., et al. (2023). Capturing electronic substituent effect with effective atomic orbitals. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]

-

Li, J., et al. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]

- 4. Multifluorinated Aryl Azides for the Development of Improved H2 S Probes, and Fast Strain-promoted Azide-Alkyne Cycloaddition and Staudinger Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]

- 6. diva-portal.org [diva-portal.org]

- 7. 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. global.oup.com [global.oup.com]

- 12. Azido Push–Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorinated azides — CF Plus Chemicals [cfplus.cz]

Troubleshooting & Optimization

Optimizing UV exposure time for fluorinated aryl azide activation

Technical Support Center: Fluorinated Aryl Azide (TFPA) Activation Subject: Optimization of UV Exposure & Troubleshooting for Photoaffinity Labeling Ticket ID: TFPA-OPT-001 Responder: Senior Application Scientist, Chemical Biology Division

Executive Summary: The "Goldilocks" Window

You are likely using Tetrafluorophenyl Azides (TFPAs) because you require high crosslinking efficiency with minimal non-specific background. Unlike simple phenyl azides, TFPAs are engineered to stabilize the singlet nitrene intermediate and suppress the formation of the electrophilic ketenimine.

However, "more UV" is not better. Optimization requires balancing photon flux (activation) against photobleaching (fluorophore destruction) and protein denaturation . This guide provides the logic and protocols to find that balance.

Part 1: The Mechanism (Why TFPAs are Different)

To optimize your experiment, you must understand the competition between the productive pathway (C-H insertion) and the parasitic pathway (Ring expansion).

The Fluorine Effect: In non-fluorinated aryl azides, the singlet nitrene rapidly rearranges into a benzazirine/ketenimine intermediate. This intermediate is an electrophile that reacts slowly with nucleophiles (like solvent amines), leading to high non-specific background and low crosslinking yields. TFPAs contain ortho-fluorine atoms that electronically stabilize the singlet nitrene, effectively "blocking" the ring expansion. This forces the nitrene to undergo C-H insertion , which is the desired reaction for mapping binding sites.

Visualizing the Activation Pathway

The following diagram illustrates why TFPAs (Pathway A) are superior to simple Phenyl Azides (Pathway B).

Caption: Figure 1: The Fluorine Advantage. TFPAs (Green path) favor direct C-H insertion. Simple azides (Grey path) suffer from ring expansion, leading to non-specific solvent labeling.

Part 2: Critical Parameters (Wavelength & Buffer)

Wavelength Selection

-

The Myth: "I must use 254 nm for azides."

-

The Reality: While the absorption maximum (

) of TFPAs is near 258 nm, they possess a significant absorption "tail" that extends into the 300–350 nm range. -

Recommendation: Use 300–365 nm (UV-A/B).

-

Why? 254 nm (UV-C) is readily absorbed by peptide bonds and aromatic amino acids (Trp, Tyr, Phe), causing protein denaturation and disulfide bond scrambling. 365 nm is "bio-orthogonal" enough to activate the azide without destroying your protein tertiary structure.

-

Buffer Composition (The Silent Killer)

Your buffer can out-compete your target protein for the nitrene.

| Component | Risk Level | Mechanism of Interference | Recommendation |

| DTT / | CRITICAL | Chemical Reduction: Reduces azide ( | REMOVE COMPLETELY. Use TCEP if reduction is strictly necessary (though TCEP can also react, it is slower). |

| Tris / Glycine | HIGH | C-H Insertion / Nucleophilic Attack: High concentration of C-H bonds competes for insertion. | Replace with Phosphate (PBS) or HEPES . |

| BSA / FCS | HIGH | Scavenger: carrier proteins will soak up the nitrenes. | Remove carrier proteins before adding the probe. |

| DMSO | LOW | Solvent quenching. | Keep < 1-2% final concentration. |

Part 3: Experimental Protocol (Time Optimization)

Do not guess the exposure time. Calibrate it. This protocol determines the minimum time required to achieve maximum crosslinking before degradation sets in.

Prerequisites:

-

UV Lamp (365 nm preferred, e.g., Stratalinker or handheld UV lamp).

-

Radiometer (to measure intensity in

). If unavailable, fix the distance exactly.

The "Time Course" Protocol:

-

Prepare Master Mix: Combine your protein and TFPA probe on ice.

-

Aliquot: Split into 6 tubes (e.g., 20

each). -

Expose: Place tubes on ice, 5 cm from the light source. Irradiate for:

-

0 sec (Dark Control)

-

30 sec

-

1 min

-

2 min

-

5 min

-

10 min

-

-

Analyze: Run SDS-PAGE / Western Blot.

-

Quantify: Plot Band Intensity vs. Time.

Expected Outcome: You will see a bell curve or a plateau.

-

Phase 1 (Activation): Intensity increases as azide converts to nitrene.

-

Phase 2 (Plateau): Maximum crosslinking achieved.

-

Phase 3 (Degradation): Signal fades due to photobleaching or aggregation.

-

Optimal Time: The onset of Phase 2 (typically 1–5 minutes at 5–10

).

Part 4: Troubleshooting (FAQ)

Q1: My protein precipitates after UV exposure. Why?

A: You are likely using UV-C (254 nm) or over-exposing .

-

Mechanism: High-energy UV generates free radicals in the protein backbone, leading to unfolding and hydrophobic aggregation.

-

Fix: Switch to 365 nm. If already using 365 nm, reduce time and ensure the sample is kept on ice during irradiation to dissipate heat.

Q2: I see no labeling, even with the positive control.

A: Check your reducing agents.

-

Mechanism: If your buffer contains DTT or Mercaptoethanol, the azide was chemically reduced to an inert amine the moment it touched the buffer.

-

Fix: Dialyze into PBS before adding the probe.

Q3: I have high background labeling (non-specific bands).

A: The probe concentration is likely too high, or the "wash" is insufficient.

-

Mechanism: TFPAs are hydrophobic. Unreacted probe can stick to hydrophobic pockets non-covalently.

-

Fix:

-

Perform a "competition control" with excess non-photoactivatable ligand to prove specificity.

-

Wash the beads/protein with a stringent buffer (e.g., 1% SDS or high salt) after crosslinking but before elution/analysis. The covalent bond will survive; the non-specific sticking will not.

-

Q4: Can I use a standard transilluminator (gel doc) for activation?

A: Yes, but proceed with caution.

-

Issue: Gel docs often emit at 302 nm or 312 nm, which is more damaging than 365 nm. They also heat up rapidly.

-

Fix: Place the tubes on a glass petri dish sitting on ice directly on the glass surface of the transilluminator. Limit exposure to < 2 minutes.

Part 5: Troubleshooting Logic Flow

Use this decision tree to diagnose low crosslinking yields.

Caption: Figure 2: Troubleshooting Decision Tree. Systematic isolation of chemical and physical variables affecting yield.

References

-

Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[1][2] The Journal of Organic Chemistry, 55(11), 3640–3647. Link

-

Schnapp, K. A., Poe, R., Leyva, E., Soundararajan, N., & Platz, M. S. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry, 4(2), 172–177. Link

-

Li, Z. et al. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 18(8), 9847-9872. Link

Sources

Technical Support Center: Preventing Exciton Quenching in OLEDs with Steric Azide Linkers

Welcome to the technical support center for advanced Organic Light-Emitting Diode (OLED) research and development. This guide is designed for researchers, scientists, and professionals in drug development who are working to enhance OLED performance by mitigating exciton quenching. Here, we delve into the application of steric azide linkers as a key strategy to overcome this fundamental challenge. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues you may encounter.

The Challenge: Exciton Quenching in OLEDs

Exciton quenching is a primary cause of reduced efficiency and device lifetime in OLEDs.[1][2][3] This phenomenon occurs through several mechanisms, primarily Triplet-Triplet Annihilation (TTA) and Triplet-Polaron Quenching (TPQ), where excited states (excitons) are non-radiatively deactivated.[1][2][4] At high brightness levels, the concentration of triplet excitons increases, leading to a higher probability of TTA, a process where two triplet excitons interact, resulting in the loss of one or both excitons.[1][2][5] Another significant loss pathway is Aggregation-Caused Quenching (ACQ), where the close proximity of emitter molecules in the solid state leads to the formation of non-emissive aggregates.[6][7]

The Solution: Steric Azide Linkers

A promising strategy to combat these quenching processes is the introduction of sterically hindered linkers.[8][9] Steric azide linkers, in particular, offer a versatile approach to control the intermolecular distance between emitter molecules. The bulky nature of these linkers physically separates the chromophores, thereby reducing the probability of intermolecular interactions that lead to quenching.[8][10] Azide groups also provide a reactive handle for "click" chemistry, enabling robust and specific attachment to the emitter molecules.[11][12][13]

Troubleshooting Guides

This section addresses common problems encountered during the synthesis, fabrication, and characterization of OLEDs incorporating steric azide linkers.

Problem 1: Low Photoluminescence Quantum Yield (PLQY) in Doped Films

Symptoms:

-

The PLQY of your doped emissive layer is significantly lower than the intrinsic PLQY of the emitter in a dilute solution.

-

You observe a red-shift in the emission spectrum as the doping concentration increases.

-

Time-resolved photoluminescence (TRPL) measurements show a shortened excited-state lifetime at higher doping concentrations.

Potential Cause: Aggregation-Caused Quenching (ACQ) is a likely culprit.[6][7] Even with steric linkers, at high concentrations, emitter molecules can still approach each other closely enough to form non-emissive aggregates. The planarity and π-conjugated structures of many emitters can exacerbate this issue.[8]

Troubleshooting Steps:

-

Re-evaluate Linker Design:

-

Increase Steric Bulk: The current linker may not be providing sufficient steric hindrance. Consider synthesizing linkers with bulkier substituent groups (e.g., tert-butyl, adamantyl) positioned closer to the chromophore.

-

Optimize Linker Length and Flexibility: A longer, more flexible linker can increase the average distance between emitters. However, excessive flexibility can sometimes allow the chromophores to fold back and interact. A systematic study of linker length is recommended.

-

-

Optimize Doping Concentration:

-

Perform a Concentration-Dependent Study: Fabricate a series of devices with varying doping concentrations (e.g., 1 wt% to 20 wt%). Measure the PLQY and electroluminescence efficiency for each concentration to identify the optimal doping level where quenching is minimized, and performance is maximized.[14][15]

-

-

Host Material Selection:

-

Energy Level Alignment: Ensure the triplet energy of the host material is significantly higher than that of the guest emitter to prevent reverse energy transfer, which can contribute to quenching.[16]

-

Host-Guest Compatibility: Poor miscibility between the host and guest can lead to phase separation and the formation of guest aggregates, even at low nominal doping concentrations.

-

dot

Caption: Troubleshooting workflow for Aggregation-Caused Quenching.

Problem 2: Significant Efficiency Roll-Off at High Current Densities

Symptoms:

-

The external quantum efficiency (EQE) of the device decreases sharply as the driving current or brightness increases.[1][2][3]

-

Device stability is poor under high operational stress.

Potential Cause: Triplet-Triplet Annihilation (TTA) and Triplet-Polaron Quenching (TPQ) are the dominant causes of efficiency roll-off.[1][2][4] High current densities lead to a high concentration of both triplet excitons and charge carriers (polarons), increasing the probability of these quenching interactions.

Troubleshooting Steps:

-

Enhance Steric Shielding with Azide Linkers:

-

The primary function of the steric linker is to increase the distance between adjacent emitter molecules, which directly reduces the rate of TTA. If roll-off is severe, the current linker design may be insufficient. Revisit the linker's steric profile as described in the ACQ troubleshooting section.

-

-

Device Architecture Optimization:

-

Broaden the Recombination Zone: A narrow recombination zone concentrates excitons and polarons, exacerbating TTA and TPQ.[17] Modifying the thicknesses of the charge transport and emissive layers can help to distribute the recombination zone more broadly.

-

Utilize Exciton and Charge Blocking Layers: Incorporate hole-blocking and electron-blocking layers to confine charge carriers and excitons within the emissive layer, preventing them from migrating to and being quenched at the interfaces with the transport layers.

-

-

Transient Electroluminescence Studies:

-

Perform transient electroluminescence measurements to decouple the contributions of TTA and TPQ. This technique can provide quantitative information about the quenching rates and help to identify the dominant loss mechanism in your device.[18]

-

dot

Caption: Relationship between high current density and efficiency roll-off.

Frequently Asked Questions (FAQs)

Q1: What are the ideal chemical characteristics of a steric azide linker for preventing exciton quenching?

A1: An ideal steric azide linker should possess several key features:

-

Significant Steric Hindrance: The linker should incorporate bulky chemical groups (e.g., phenyl, t-butyl) positioned to effectively shield the emissive core of the molecule.[10][19]

-

Controlled Length and Rigidity: The length of the linker should be sufficient to prevent π-π stacking between adjacent chromophores. A degree of rigidity can also be beneficial in maintaining a well-defined intermolecular separation.

-

Chemical Stability: The linker must be stable under the conditions of OLED fabrication (e.g., thermal evaporation) and operation.

-

Synthetic Accessibility: The synthesis of the linker should be straightforward and high-yielding to be practical for research and potential scale-up.[12][13]

-

Orthogonal Reactivity: The azide group provides a "click" handle that is orthogonal to many other functional groups, allowing for selective conjugation to the emitter molecule without interfering with its photophysical properties.[11][20][21]

Q2: How do I confirm that the steric azide linker is effectively preventing aggregation?

A2: A combination of spectroscopic and morphological characterization techniques can be used:

-

Concentration-Dependent Photoluminescence (PL) Spectroscopy: As discussed in the troubleshooting section, the absence of a significant red-shift in the emission spectrum and a stable PLQY over a range of doping concentrations are strong indicators that aggregation is being suppressed.[14][22]

-

X-ray Diffraction (XRD): In thin films, the absence of sharp diffraction peaks associated with crystalline aggregates suggests an amorphous morphology, which is generally desirable for preventing ACQ.

-

Atomic Force Microscopy (AFM): AFM can provide topographical information about the film surface. A smooth, featureless surface is indicative of a well-dispersed emissive layer, whereas the presence of distinct domains could suggest phase separation and aggregation.

Q3: Can the azide group itself participate in unwanted side reactions during device fabrication or operation?

A3: Organic azides are known for their reactivity, particularly under thermal or photolytic conditions, where they can release nitrogen to form highly reactive nitrenes.[11][23] While the "click" reaction to form a stable triazole is the intended pathway, it is crucial to consider the stability of any unreacted azide groups. The thermal stability of the azide-functionalized emitter should be characterized by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to ensure it can withstand the temperatures used during vacuum deposition.[19] It is also good practice to ensure the click reaction goes to completion to minimize the presence of residual azide groups in the final material.

Q4: What are the key considerations for the synthesis and purification of emitters functionalized with steric azide linkers?

A4:

-

Reaction Conditions: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common and efficient method for attaching azide linkers.[24] However, care must be taken to remove all traces of the copper catalyst, as residual metal ions can act as quenching sites in the final device. Copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that avoids this issue.[24]

-

Purification: Rigorous purification is essential. Techniques such as column chromatography, recrystallization, and sublimation are often necessary to remove starting materials, byproducts, and catalyst residues. The purity of the final material should be confirmed by techniques such as NMR spectroscopy and mass spectrometry.

Q5: Are there any challenges specific to the solution processing of materials with steric azide linkers?

A5: Yes, while these materials are often designed for vacuum deposition, solution processing presents its own set of challenges. The solubility of the functionalized emitter in common organic solvents can be affected by the bulky linker.[25] It is important to screen a range of solvents to find one that provides good solubility without causing aggregation in solution. The choice of solvent can also influence the morphology of the deposited thin film, which in turn affects device performance.[9][25]

Experimental Protocols

Protocol 1: Synthesis of an Emitter with a Steric Azide Linker via CuAAC ("Click" Chemistry)

-

Dissolve the Alkyne-Functionalized Emitter: In a round-bottom flask, dissolve the alkyne-functionalized emitter (1.0 equivalent) in a suitable solvent (e.g., a mixture of THF and water).

-

Add the Steric Azide Linker: Add the steric azide linker (1.1 equivalents) to the solution.

-

Add the Copper Catalyst and Ligand: Add copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with a solution of EDTA to remove the copper catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-